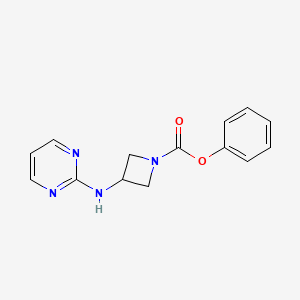
2-Fluoro-3-methoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Carbonic Anhydrase Inhibition
- Tumor-Associated Isozyme Inhibition: Halogenated sulfonamides, including those structurally related to 2-Fluoro-3-methoxybenzene-1-sulfonamide, have shown potent inhibition of the tumor-associated carbonic anhydrase IX, suggesting potential applications as antitumor agents. This detailed study reveals leads for designing more potent and selective inhibitors, highlighting their significance in cancer research (Ilies et al., 2003).
Tubulin Polymerization Inhibition
- Antimitotic Properties: Certain sulfonamide drugs, synthesized from similar compounds, inhibit tubulin polymerization and show promise in clinical development for cancer treatment. These findings underline the role of sulfonamides in developing new antimitotic agents (Banerjee et al., 2005).
Synthesis and Structural Analysis
- Novel Synthesis Approaches: Research has led to novel methods for synthesizing alpha-fluorosulfonamides, demonstrating the importance of these compounds in medicinal chemistry. The studies focus on the synthesis process, showing advancements in chemical synthesis techniques (Hill et al., 2004).
Antimicrobial Activity
- Evaluation of Antimicrobial Potency: Novel sulfonamide derivatives, including fluorine-substituted compounds, have been synthesized and screened for antimicrobial activity. These studies highlight the potential of these compounds in developing new antimicrobial agents (Jagtap et al., 2010).
Molecular Docking Studies
- Insights into Drug-Tubulin Interactions: Through molecular docking studies, insights into the interactions between sulfonamide drugs and tubulin have been gained, providing a foundation for developing drugs with enhanced efficacy and specificity. This research signifies the use of computational methods in drug discovery (Janakiramudu et al., 2017).
Inhibitory Activity against Mycobacterium tuberculosis
- Targeting Tuberculosis: Fluorine-containing 1,3,5-triazinyl sulfonamide derivatives have been explored for their inhibitory activity against carbonic anhydrases from Mycobacterium tuberculosis, showcasing the potential of these compounds in treating tuberculosis (Ceruso et al., 2014).
Safety and Hazards
The safety information for 2-Fluoro-3-methoxybenzene-1-sulfonamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-fluoro-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXJLLLXQAMDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methoxybenzene-1-sulfonamide | |
CAS RN |
1555541-82-6 |
Source


|
| Record name | 2-fluoro-3-methoxybenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2632984.png)
![5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide](/img/structure/B2632986.png)
![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2632988.png)




![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2632996.png)



![N-(3-chloro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2633000.png)

